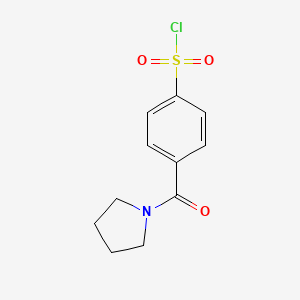

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S It is used primarily in research settings, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Pyrrolidine-1-carbonyl)benzenesulfonyl chloride with thionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and filtration to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

- 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

- 3-fluoro-4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Uniqueness

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various research and industrial applications.

Biological Activity

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a pyrrolidine-1-carbonyl moiety, which is known to enhance its reactivity and biological properties. The sulfonyl chloride group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic residues in proteins, thereby modifying their activity.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Studies indicate that modifications to the pyrrolidine ring can significantly affect inhibitory potency against these enzymes .

- Protein Interactions : Its sulfonyl chloride functionality allows it to form covalent bonds with amino acid residues in proteins, leading to altered protein function and potential therapeutic effects.

Anticholinergic Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of AChE and BChE inhibition. For instance, certain modifications resulted in improved selectivity for BChE over AChE, indicating potential for treating conditions like Alzheimer's disease where BChE plays a significant role .

Antioxidant Activity

Compounds containing similar structures have shown promising antioxidant properties. The ability to scavenge free radicals can be beneficial in neuroprotection and reducing oxidative stress-related damage .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while some derivatives exhibit cytotoxicity, others maintain high biocompatibility, suggesting a selective therapeutic window .

Case Studies

- Inhibitory Potency : A study reported that structural modifications led to significant changes in IC50 values for AChE and BChE inhibition, highlighting the importance of the pyrrolidine moiety in enhancing biological activity .

- Neuroprotective Effects : Another investigation found that certain derivatives provided neuroprotective effects against oxidative stress in neuronal cell lines, outperforming traditional drugs like donepezil .

Data Table: Biological Activities and IC50 Values

| Compound Variant | Target Enzyme | IC50 (μM) | Observations |

|---|---|---|---|

| This compound | AChE | 162.83 | Moderate inhibition |

| 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl derivative | BChE | 21.12 | High selectivity |

| Hydrolyzed form | Antioxidant | >300 | Low cytotoxicity |

Properties

Molecular Formula |

C11H12ClNO3S |

|---|---|

Molecular Weight |

273.74 g/mol |

IUPAC Name |

4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |

InChI Key |

BKZQSICUAKTKCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.